5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde
Description
5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole core substituted with a phenyl group at position 2, a 4-(dimethylamino)phenyl group at position 5, and a carbaldehyde functional group at position 3. This structure confers unique electronic and steric properties, making it a subject of interest in pharmaceutical and materials chemistry. The dimethylamino group enhances solubility and electron-donating capabilities, while the carbaldehyde group allows for further functionalization, such as Schiff base formation or participation in condensation reactions .
Properties
CAS No. |
831197-45-6 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)15-10-8-13(9-11-15)17-16(12-21)19-18(22-17)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
PPFYGQVUYGAHPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-aminophenyl ketone under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carboxylic acid.
Reduction: 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a precursor for the synthesis of other complex organic molecules.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Mechanism of Action
The mechanism of action of 5-(4-(Dimethylamino)phenyl)-2-phenyloxazole-4-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Triazoles exhibit stronger dipole moments, enhancing interactions with biological targets.
- Functional Group Impact : The carbaldehyde group in the target compound distinguishes it from analogs with carbonitrile () or boronic acid () groups. Carbaldehydes are more reactive in nucleophilic additions, enabling diverse derivatization pathways.
- Substituent Effects: The 4-(dimethylamino)phenyl group is a common feature across analogs, contributing to solvatochromism and improved solubility in polar solvents .
Physicochemical and Electronic Properties
Table 3: Physicochemical Properties
Analysis:
- Lipophilicity: The target compound’s LogP (2.8) reflects moderate membrane permeability, intermediate between the hydrophilic morpholinosulfonyl analog (LogP 1.5) and the lipophilic triazole-thiol derivative (LogP 3.2).
- Solubility: The morpholinosulfonyl group in dramatically improves aqueous solubility (4.5 mg/mL vs. 1.2 mg/mL for the target compound), critical for intravenous formulations.
- Optical Properties: The dimethylamino group induces a bathochromic shift (λmax ~300–350 nm), useful in solvatochromic studies .
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